molecular formula C11H16ClNOS B1421899 {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol CAS No. 1248254-91-2

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol

Cat. No.: B1421899
CAS No.: 1248254-91-2
M. Wt: 245.77 g/mol
InChI Key: QMMHOLPWJSUNLC-UHFFFAOYSA-N
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Description

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol (CAS 1223730-98-0) is a chemical compound with the molecular formula C12H16ClNOS and a molecular weight of 257.78 g/mol . This molecule features a piperidine ring, a common structural motif in medicinal chemistry, which is substituted at the nitrogen atom with a 5-chlorothiophen-2-ylmethyl group and at the 4-position with a hydroxymethyl group . The piperidine scaffold is frequently employed in drug discovery due to its ability to influence the physicochemical properties of a molecule and serve as a key building block for arranging pharmacophoric groups . Similarly, the chlorothiophene moiety is a privileged structure found in various biologically active compounds. While the specific biological profile and research applications of this compound are not detailed in the available literature, its structure suggests potential utility as a versatile intermediate or scaffold in organic synthesis and early-stage drug discovery research, particularly in the development of compounds for neurological disorders or other therapeutic areas . Researchers are encouraged to investigate its specific mechanism of action and applications in their respective fields. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNOS/c12-11-2-1-10(15-11)7-13-5-3-9(8-14)4-6-13/h1-2,9,14H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMHOLPWJSUNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. The compound may exert its effects by:

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity: The 5-chlorothiophene group in the target compound provides moderate lipophilicity (LogP ~2–3), intermediate between benzyl (higher LogP) and aminophenyl (lower LogP) analogs .
  • Synthetic Flexibility : Unlike Schiff bases (e.g., L1–L3), which require imine formation , the hydroxymethyl group in the target compound allows for further functionalization, such as esterification or oxidation to carboxylic acids .

Thiophene-Modified Piperidine Derivatives

Compound Name Substituents Key Structural Differences Properties/Applications Reference
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one Benzimidazole at 1-position Bulky benzimidazole vs. thiophene Rigid planar structure; antitumor activity reported .
N-({4-(hydroxymethyl)piperidin-4-yl}methyl)benzamide Benzamide at 4-position Additional amide linkage Increased hydrogen-bonding capacity; tested for calcium channel inhibition .
2-(1-(2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol Ethanol group at 2-position; pyrazolopyrimidine substituent Ethanol vs. methanol; fused heterocycle Higher molecular weight (370.88 g/mol); potential kinase modulator .

Key Findings :

  • Bioactivity : Thiophene-containing compounds like the target exhibit distinct electronic properties due to sulfur’s polarizability, which may enhance interactions with aromatic residues in enzyme active sites compared to benzimidazole or pyridazine analogs .

Biological Activity

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C12H16ClN1OS\text{C}_{12}\text{H}_{16}\text{ClN}_1\text{OS}

This structure includes a piperidine ring, which is known for its diverse biological properties, and a chlorothiophene moiety that enhances its pharmacological profile.

Antibacterial Activity

Research has indicated that compounds containing the piperidine nucleus exhibit antibacterial properties . For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE) and urease. Such inhibition is crucial in treating conditions like Alzheimer's disease and urinary tract infections . The effectiveness in inhibiting these enzymes suggests potential therapeutic applications in neurodegenerative diseases and infections.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects . In vitro studies show that it can modulate inflammatory signaling pathways, which may be beneficial in treating chronic inflammatory conditions .

Study 1: Antibacterial Efficacy

A study conducted by Aziz-ur-Rehman et al. (2011) synthesized various piperidine derivatives, including those similar to this compound. The synthesized compounds were tested against several bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL depending on the specific derivative .

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the synthesized derivatives were tested for their ability to inhibit AChE. The results indicated that some derivatives exhibited IC50 values as low as 30 nM, highlighting their potential as therapeutic agents in managing Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound's structure allows it to bind effectively to target enzymes and receptors.
  • Modulation of Signaling Pathways : It influences various signaling pathways related to inflammation and cell survival.

Data Summary Table

Biological ActivityTarget Enzyme/ReceptorIC50/MIC ValuesReference
AntibacterialVarious Bacteria50 - 200 µg/mLAziz-ur-Rehman et al. (2011)
AChE InhibitionAcetylcholinesterase30 nMNithiya et al. (2011)
Anti-inflammatoryInflammatory PathwaysNot specifiedToxCast Phase II

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol with high purity?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 5-chlorothiophene-2-carbaldehyde with piperidin-4-ylmethanol derivatives under acidic conditions (e.g., TFA) or using ethylene glycol as a solvent . Purification via column chromatography (e.g., 10% methanol in CH₂Cl₂) or recrystallization is critical to achieve >95% purity. Yield optimization may require iterative adjustments to reaction time (e.g., 4–6 hours at 73°C) and stoichiometry .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Analytical Approach :

  • ¹H/¹³C NMR : Key signals include the hydroxymethyl proton (δ ~3.5–4.0 ppm) and the piperidine ring protons (δ ~2.5–3.5 ppm). The 5-chlorothiophen-2-yl group shows distinct aromatic protons (δ ~6.5–7.5 ppm) .
  • LCMS/HPLC : Use mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) for retention time consistency. Confirm molecular ion peaks (e.g., [M+H]⁺) via LCMS .
  • X-ray crystallography : For absolute configuration, co-crystallize with chaotropic agents (e.g., hexafluorophosphate salts) .

Q. What are the recommended storage conditions to prevent degradation?

  • Guidelines : Store in sealed containers under inert gas (N₂/Ar) at RT. Avoid prolonged exposure to light or moisture, as the hydroxymethyl group may oxidize. Stability studies suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Troubleshooting Framework :

  • Assay Variability : Compare enzyme inhibition assays (e.g., serine-type endopeptidase activity) using standardized protocols. For example, variations in buffer pH (4.6 vs. 7.4) or ionic strength can alter binding kinetics .
  • Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may confound activity readings .
  • Structural analogs : Benchmark against related piperidine-thiophene hybrids (e.g., {4-[(2-methylthiazol-4-yl)methyl]piperidin-4-yl}methanol) to isolate substituent-specific effects .

Q. What computational strategies are effective for predicting the compound’s binding affinity to FAD-dependent oxidoreductases?

  • Modeling Workflow :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with Chaetomium thermophilum FAD-dependent oxidoreductase. Focus on the chlorothiophene moiety’s π-π stacking with flavin adenine dinucleotide (FAD) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the hydroxymethyl-piperidine hinge region .
  • QSAR : Train models using datasets of structurally related inhibitors (e.g., bis-naphthyl β-ketophosphonic acid) to predict IC₅₀ values .

Q. How can crystallographic fragment screening improve SAR understanding?

  • Protocol :

  • Co-crystallization : Soak pre-formed protein crystals (e.g., MtbTMPK) with 10 mM compound solution. Resolve structures at 1.8–2.2 Å resolution to map interactions (e.g., hydrogen bonds between the hydroxymethyl group and Asp94) .
  • Fragment Merging : Combine fragments (e.g., piperidin-4-ylmethanol and chlorothiophene) to design analogs with enhanced target engagement .

Q. What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?

  • Process Chemistry :

  • Flow Chemistry : Optimize continuous flow synthesis using microreactors to control exothermic reactions (e.g., thiophene alkylation) and reduce byproducts .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale purification .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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